rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride
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Overview
Description
rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride: is a synthetic organic compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a dihydropyrrole derivative, under acidic or basic conditions to form the bicyclic core.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce any unsaturated bonds, resulting in the hexahydro form.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods ensure high yield and purity through optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the bicyclic ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced analogs with fewer double bonds.
Substitution: Substituted derivatives with various functional groups attached to the bicyclic core.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biological Probes: Used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals, particularly for its unique structure and biological activity.
Therapeutic Agents: Potential use as a therapeutic agent in treating various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism by which rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
- Hexahydro-2H-pyrrolo[3,4-b]pyrrole hydrochloride
- Hexahydro-2H-pyrrolo[3,4-c]pyrrole hydrochloride
Uniqueness
rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-1-4-2-7-3-5(4)8-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPSJCGVOVTBL-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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